molecular formula C9H6N2O3 B1313947 3-(3-Nitrophenyl)-3-oxopropanenitrile CAS No. 21667-64-1

3-(3-Nitrophenyl)-3-oxopropanenitrile

Cat. No.: B1313947
CAS No.: 21667-64-1
M. Wt: 190.16 g/mol
InChI Key: OTZUXMACTFIJAZ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-3-oxopropanenitrile: is an organic compound characterized by the presence of a nitrophenyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile typically involves the nitration of phenylacetonitrile followed by a series of chemical transformations. One common method includes the nitration of phenylacetonitrile using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The resulting 3-nitrophenylacetonitrile is then subjected to oxidation to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-Nitrophenyl)-3-oxopropanenitrile can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or hydrogenation over a palladium catalyst, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogenation over palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenylacetonitriles.

Scientific Research Applications

Chemistry: 3-(3-Nitrophenyl)-3-oxopropanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of advanced materials, including polymers and resins, due to its ability to introduce functional groups that enhance material properties.

Mechanism of Action

The mechanism by which 3-(3-Nitrophenyl)-3-oxopropanenitrile exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then interact with various biological targets. The molecular targets and pathways involved are specific to the derivatives formed from this compound.

Comparison with Similar Compounds

    3-Nitrophenylacetonitrile: A precursor in the synthesis of 3-(3-Nitrophenyl)-3-oxopropanenitrile.

    3-Nitrophenol: Another nitro-substituted aromatic compound with different reactivity and applications.

    Phenylacetonitrile: The parent compound without the nitro group.

Uniqueness: this compound is unique due to the presence of both the nitro and nitrile functional groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(3-nitrophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c10-5-4-9(12)7-2-1-3-8(6-7)11(13)14/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZUXMACTFIJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495554
Record name 3-(3-Nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495554
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21667-64-1
Record name 3-Nitro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21667-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-nitrophenyl)-3-oxopropanenitrile
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Synthesis routes and methods

Procedure details

Benzoylacetonitrile (14.5 g, 10 mmol) was added to cold fuming nitric acid (50 ml) portionwise over 10 min. The reaction mixture was stirred for 15 min., and then poured into ice. The solid was filtered off and recrystallised from ethanol to give 2-(3-nitrobenzoyl)acetonitrile (5.4 g) as a brown solid.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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